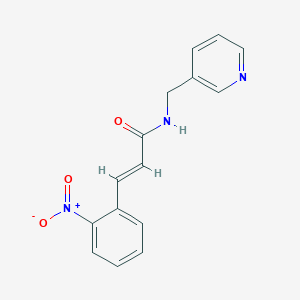![molecular formula C22H15FO4 B5835486 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid, also known as FBA, is a synthetic compound that belongs to the class of benzofuran derivatives. FBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The exact mechanism of action of 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to modulate the expression of several genes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit low toxicity and high selectivity towards cancer cells. This compound has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the tumor microenvironment. This compound has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid has several advantages for lab experiments, including its high purity, low toxicity, and high selectivity towards cancer cells. This compound can be easily synthesized using various methods, and its structure can be modified to improve its potency and selectivity. However, this compound has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Orientations Futures
Several future directions can be explored to further understand the potential of 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid in various fields. One possible direction is to investigate the structure-activity relationship of this compound to identify more potent and selective derivatives. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Moreover, the development of new methods for synthesizing this compound and improving its solubility and pharmacokinetic properties can also be explored.
Méthodes De Synthèse
5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Sonogashira coupling reaction. The most common method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction between 2-phenyl-1-benzofuran-3-carboxylic acid and 4-fluorobenzylboronic acid in the presence of a palladium catalyst and a base. The reaction yields this compound as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to possess anti-inflammatory, anti-angiogenic, and anti-metastatic properties. Moreover, this compound has been reported to inhibit the activity of several enzymes, including topoisomerase II, carbonic anhydrase, and histone deacetylase, which are involved in various biological processes.
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO4/c23-16-8-6-14(7-9-16)13-26-17-10-11-19-18(12-17)20(22(24)25)21(27-19)15-4-2-1-3-5-15/h1-12H,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMWWCZCGYKXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OCC4=CC=C(C=C4)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)

![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)
![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)

![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)


